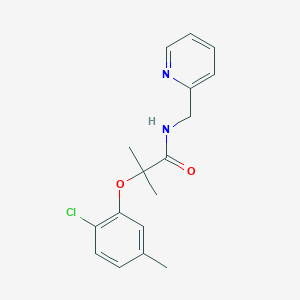
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide, also known as BPAP, is a novel psychoactive compound that has gained attention due to its potential therapeutic effects. BPAP belongs to the phenylpiperazine class of compounds and has been found to exhibit a range of pharmacological properties, including dopaminergic and serotonergic activity.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide's mechanism of action is not yet fully understood, but it is thought to act as a partial agonist at dopamine D2 and D3 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors. It has also been found to inhibit monoamine oxidase B (MAO-B) activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide has been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide is that it has been found to have low toxicity and few side effects in animal studies. However, its effects on humans are not yet fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide. One area of interest is its potential as a treatment for depression, with studies suggesting that it may have antidepressant effects. Other areas of research could include investigating its potential as a treatment for other neurological disorders, such as Alzheimer's disease or schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide for potential therapeutic use.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with N-(1-phenylethyl)piperazine in the presence of a coupling agent. Another method involves the reaction of 3-(1,3-benzodioxol-5-yl)propanal with N-(1-phenylethyl)piperazine in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic effects in a range of conditions. One area of research has focused on 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide's potential as a treatment for Parkinson's disease, with studies suggesting that it may have neuroprotective effects and improve motor function in animal models of the disease.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-7,9,11,13H,8,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXKTXGQLTHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6116490.png)
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6116496.png)
![{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6116507.png)

![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![4-(6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6116521.png)
![2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B6116548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6116572.png)


![2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6116586.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6116587.png)